molecular formula C12H8FN3 B170492 2-((3-Fluorophenyl)amino)isonicotinonitrile CAS No. 137225-10-6

2-((3-Fluorophenyl)amino)isonicotinonitrile

Cat. No. B170492
M. Wt: 213.21 g/mol
InChI Key: XDUVGEVCPOBLSD-UHFFFAOYSA-N
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Description

2-((3-Fluorophenyl)amino)isonicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism Of Action

The mechanism of action of 2-((3-Fluorophenyl)amino)isonicotinonitrile is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-((3-Fluorophenyl)amino)isonicotinonitrile has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to possess anti-inflammatory and antiviral properties. However, further studies are required to determine the exact biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((3-Fluorophenyl)amino)isonicotinonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for large-scale production. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the exact toxicity profile of this compound.

Future Directions

There are several future directions for the research and development of 2-((3-Fluorophenyl)amino)isonicotinonitrile. One of the most significant future directions is the development of new drugs based on this compound. Additionally, further studies are required to determine the exact mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to determine its safety profile. Finally, new synthetic methods for the production of this compound need to be developed to improve its yield and purity.

Synthesis Methods

The synthesis of 2-((3-Fluorophenyl)amino)isonicotinonitrile is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-Fluoroaniline with isonicotinonitrile in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile at high temperature and pressure. The yield of this reaction is generally high, and the purity of the final product can be easily achieved through simple purification techniques such as recrystallization.

Scientific Research Applications

2-((3-Fluorophenyl)amino)isonicotinonitrile has a wide range of potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-(3-fluoroanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUVGEVCPOBLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640801
Record name 2-(3-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Fluorophenyl)amino)isonicotinonitrile

CAS RN

137225-10-6
Record name 2-(3-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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